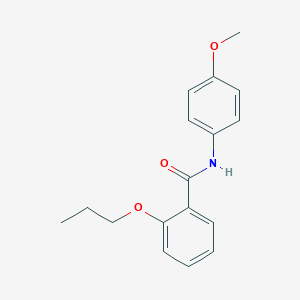

N-(4-methoxyphenyl)-2-propoxybenzamide

Description

N-(4-Methoxyphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide core and a 4-methoxyphenyl group attached via an amide linkage. The methoxy and propoxy groups contribute to its electronic and steric properties, influencing solubility, crystallinity, and biological interactions.

Properties

Molecular Formula |

C17H19NO3 |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-propoxybenzamide |

InChI |

InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19) |

InChI Key |

JOUFVRQAOPCHAR-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents on the benzamide and aryl moieties, altering molecular weight, polarity, and conformational flexibility (Table 1).

Table 1: Structural and Molecular Comparisons

Key Observations:

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in the target compound contrasts with nitro in 4MNB (electron-withdrawing), affecting reactivity and solubility .

- Heterocyclic Modifications : Thiazol-containing analogs (e.g., ) exhibit distinct biological profiles due to aromatic heterocycles, which enhance receptor binding compared to plain benzamides.

Physicochemical and Crystallographic Properties

- Crystal Packing : Salts of N-(4-methoxyphenyl)piperazin-ium benzoates (e.g., compound I ) form infinite hydrogen-bonded chains with dihedral angles between aryl rings (62.3–68.4°), influencing stability and melting points. The target compound’s propoxy group may reduce crystallinity compared to smaller substituents like methoxy.

- Solubility: The propoxy chain in the target compound likely increases lipophilicity compared to methoxyethoxy analogs (e.g., N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide ), which have higher polarity due to ether linkages.

Key Observations:

- Receptor Interactions : Thiazol-containing analogs and 5-HT1A antagonists demonstrate that substituent choice (e.g., thiazol vs. methoxyphenyl) directs activity toward specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.